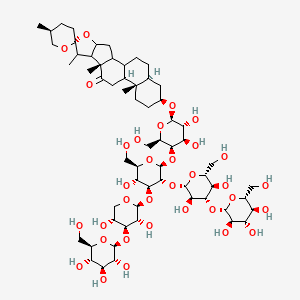

Diuranthoside C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Diuranthoside C est un composé glycoside stéroïdien dérivé de la plante Diuranthera major Hemsl. (Anthericaceae). C'est une molécule complexe avec la formule moléculaire C₆₂H₁₀₀O₃₃ et une masse moléculaire de 1372. Il est connu pour sa structure unique, qui comprend plusieurs motifs de sucre liés à un squelette stéroïdien .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Diuranthoside C implique l'isolement du composé des racines de Diuranthera inarticulata. Le processus comprend généralement une extraction avec du méthanol, suivie d'une purification par chromatographie sur colonne de gel de silice. La structure est ensuite confirmée par des données spectrales et par chromatographie sur couche mince (CCM) avec des échantillons authentiques .

Méthodes de production industrielle

Actuellement, les informations sur la production industrielle à grande échelle du this compound sont limitées. La plupart des données disponibles concernent les méthodes d'extraction et de purification à l'échelle du laboratoire.

Analyse Des Réactions Chimiques

Types de réactions

Le Diuranthoside C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications De Recherche Scientifique

Le Diuranthoside C a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des glycosides stéroïdiens et de leurs dérivés.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber la croissance de certains champignons et levures en interférant avec leurs processus cellulaires. Les cibles moléculaires et les voies exactes impliquées font encore l'objet de recherches .

Mécanisme D'action

The mechanism of action of Diuranthoside C involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain fungi and yeast by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Composés similaires

- Diuranthoside A

- Diuranthoside B

- Diuranthoside F

- Diuranthoside G

- Chloromaloside A

Unicité

Le Diuranthoside C est unique en raison de ses motifs de sucre spécifiques et de la disposition de ces sucres sur le squelette stéroïdien.

Propriétés

Numéro CAS |

132998-88-0 |

|---|---|

Formule moléculaire |

C62H100O33 |

Poids moléculaire |

1373.4 g/mol |

Nom IUPAC |

(5'S,6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C62H100O33/c1-21-7-10-62(83-19-21)22(2)36-29(95-62)12-27-25-6-5-23-11-24(8-9-60(23,3)26(25)13-35(69)61(27,36)4)84-55-46(79)43(76)50(34(18-67)89-55)91-59-53(94-58-48(81)51(39(72)32(16-65)87-58)92-57-45(78)42(75)38(71)31(15-64)86-57)52(40(73)33(17-66)88-59)93-54-47(80)49(28(68)20-82-54)90-56-44(77)41(74)37(70)30(14-63)85-56/h21-34,36-59,63-68,70-81H,5-20H2,1-4H3/t21-,22-,23-,24-,25?,26?,27?,28+,29?,30+,31+,32+,33+,34+,36?,37+,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,53+,54-,55+,56-,57-,58-,59-,60-,61+,62+/m0/s1 |

Clé InChI |

LIMAWRXWMAIOLU-DPHQMKTNSA-N |

SMILES isomérique |

C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)